molecular formula C11H8FNO5 B12866128 Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate

Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate

Cat. No.: B12866128
M. Wt: 253.18 g/mol
InChI Key: GFAYJPOZODWRMJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate undergoes various

Biological Activity

Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate is a synthetic compound that belongs to the class of nitroaromatic derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration and fluorination processes. The detailed synthetic pathway often includes the use of starting materials such as benzo[b]furan derivatives and various reagents to introduce the nitro and fluoro groups at specific positions on the aromatic ring.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[b]furan have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and MCF7. The growth inhibition observed in these studies correlates with the ability of these compounds to induce cell cycle arrest and apoptosis.

Table 1: Antiproliferative Effects of Benzo[b]furan Derivatives

CompoundCell LineGI50 (μM)Mechanism of Action
Compound AHeLa5.0Topoisomerase II inhibition
Compound BMCF73.5Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in various studies, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. In vitro assays have indicated that this compound exhibits moderate to good activity against certain strains.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (μg/mL)Reference Drug
This compoundTBDRifampicin
Compound C25INH
Compound D50Streptomycin

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Nitroaromatic compounds can generate ROS, contributing to oxidative stress in microbial cells.
  • Targeting Specific Pathways : Studies indicate that these compounds may interact with specific cellular pathways involved in proliferation and survival.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against HeLa cells, demonstrating a significant reduction in cell viability at concentrations above 5 μM.
  • Antimicrobial Evaluation : In another investigation, this compound was tested against M. tuberculosis, showing an MIC value comparable to standard treatments.

Properties

Molecular Formula

C11H8FNO5

Molecular Weight

253.18 g/mol

IUPAC Name

ethyl 4-fluoro-7-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H8FNO5/c1-2-17-11(14)9-5-6-7(12)3-4-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3

InChI Key

GFAYJPOZODWRMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2O1)[N+](=O)[O-])F

Origin of Product

United States

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